Superior mGluR2 Binding Affinity of 6-Fluoro (−)-11 Compared with 3-Fluoro MGS0008
The 6-fluoro-substituted (−)-11 (CAS 260353-65-9) demonstrates a lower Ki for mGluR2 than the 3-fluoro-substituted MGS0008 ((+)-7), indicating higher binding affinity [1]. In competition binding assays using CHO cells expressing human mGluR2, (−)-11 achieved a Ki of 16.6 ± 5.6 nM, compared with 47.7 ± 17 nM for (+)-7, representing an approximately 2.9-fold improvement in affinity [1]. This differentiation is solely attributable to the position of fluorine substitution on the bicyclo[3.1.0]hexane scaffold, as both compounds share the identical core structure and stereochemistry.
| Evidence Dimension | Binding affinity (Ki) for human mGluR2 |
|---|---|
| Target Compound Data | Ki = 16.6 ± 5.6 nM for (−)-11 (6-fluoro) |
| Comparator Or Baseline | MGS0008 ((+)-7, 3-fluoro): Ki = 47.7 ± 17 nM for mGluR2 |
| Quantified Difference | ~2.9-fold lower Ki (higher affinity) for (−)-11 vs. (+)-7 |
| Conditions | CHO cells expressing human mGluR2; [³H]-(+)-7 radioligand displacement assay |
Why This Matters
For procurement decisions, the ~3-fold difference in target binding affinity directly impacts the required compound concentration in cellular or biochemical assays, potentially reducing consumption and cost per data point when using the 6-fluoro isomer.
- [1] Nakazato, A.; Kumagai, T.; Sakagami, K.; Yoshikawa, R.; Suzuki, Y.; Chaki, S.; Ito, H.; Taguchi, T.; Nakanishi, S.; Okuyama, S. Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-Fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. J. Med. Chem. 2000, 43 (25), 4893–4909. DOI: 10.1021/jm000346k. View Source
